2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core linked to a 2-oxoethyl group and a 2,4-dimethylphenylamino moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile or cyanoacetates, followed by the addition of aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids the need for traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to investigate its potential as an anticancer and antiviral compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 4-oxo-4H-chromene-3-carbaldehyde and chromeno[4,3-b]pyridine derivatives share structural similarities.
Phenylamino Compounds: Compounds containing the 2,4-dimethylphenylamino group, such as certain aniline derivatives.
Uniqueness
What sets 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of the chromene core with the 2,4-dimethylphenylamino moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-13-7-8-17(14(2)9-13)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
ABWQBDIXZGPLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
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